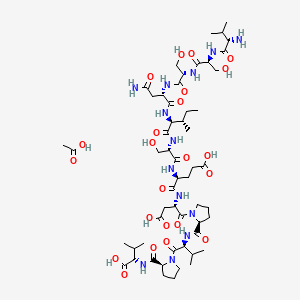
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a bromomethyl group, and a hydroxypyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Protection of the Hydroxyl Group: The hydroxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to form alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out under mild conditions to prevent decomposition.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as organogels and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2S,3S)-2-(chloromethyl)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2S,3S)-2-(iodomethyl)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
The uniqueness of tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The bromomethyl group provides a good leaving group for substitution reactions, while the tert-butyl group offers steric protection and stability.
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6H2,1-3H3 |
Clave InChI |
ZWNOAAFQENODPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

